molecular formula C9H14N4O2 B13317552 Methyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate

Methyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B13317552
M. Wt: 210.23 g/mol
InChI Key: FMOVBKSDUWIGTJ-UHFFFAOYSA-N
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Description

Evolution of Triazole-Piperidine Hybrid Scaffolds in Medicinal Chemistry

The fusion of triazole and piperidine motifs emerged from efforts to enhance the bioavailability and target selectivity of nitrogen-containing heterocycles. Piperidine, a six-membered saturated ring with one nitrogen atom, provides conformational rigidity and basicity, while 1,2,3-triazole contributes dipole interactions and metabolic stability via its aromatic character. Early work in antifungal drug development demonstrated that triazole-piperidine hybrids, such as voriconazole derivatives, inhibit cytochrome P450 enzymes through coordination of the triazole nitrogen to heme iron.

A pivotal shift occurred with the adoption of copper-catalyzed azide-alkyne cycloaddition (CuAAC), which enabled regioselective synthesis of 1,4-disubstituted triazoles. For example, Wu et al. synthesized cytotoxic triazole-piperidine hybrids showing IC~50~ values of 0.25–1.70 µM against five cancer cell lines, outperforming cisplatin. Subsequent studies revealed that appending piperidine to triazole’s N1 position enhances blood-brain barrier permeability, as seen in neuroprotective agents targeting Alzheimer’s disease.

Table 1: Key Triazole-Piperidine Hybrids and Their Bioactivities

Hybrid Structure Biological Activity Target Cell Line/Pathogen IC~50~/MIC Value
Triazole-piperidine alkaloid Anticancer HL-60 leukemia 0.25 µM
Piperidine-triazolylacetamide Antifungal Candida auris 0.24–0.97 µg/mL
Carboxylate-triazole Bcl-2 inhibition BL2 lymphoma 37.5% apoptosis

Emergence of Carboxylate-Functionalized Heterocyclic Systems

Carboxylate groups introduce hydrogen-bonding capacity and polarity to heterocycles, modulating solubility and target engagement. Methyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate exemplifies this strategy, where the ester group at C4 stabilizes the molecule’s dipole moment while allowing hydrolytic conversion to active carboxylic acid metabolites. Comparative studies of triazole carboxylates versus non-functionalized analogs demonstrate a 3–5-fold increase in binding affinity to Bcl-2 family proteins, attributed to salt bridge formation with lysine residues.

In antimicrobial applications, carboxylate-bearing triazoles disrupt membrane integrity via electrostatic interactions with phospholipid headgroups. For instance, piperidine-linked triazolylphenol derivatives exhibited zones of inhibition of 10–13 mm against Bacillus subtilis, comparable to streptomycin. The methyl ester moiety in the title compound further optimizes logP values for balanced tissue distribution, as evidenced by its penetration into fungal biofilms in Candida auris models.

Table 2: Impact of Carboxylate Functionalization on Pharmacological Properties

Compound Class Solubility (mg/mL) Protein Binding Affinity (Kd, nM) Membrane Permeability (Papp, ×10⁻⁶ cm/s)
Non-carboxylated triazole 0.8 450 12.5
Methyl carboxylate triazole 2.4 150 8.2
Carboxylic acid triazole 5.1 90 3.7

Academic Significance of Positional Isomerism in 1,2,3-Triazole Derivatives

The regiochemistry of triazole substituents critically determines biological activity. This compound adopts a 1,4-disubstitution pattern, which imposes distinct conformational constraints compared to 1,5-isomers. Molecular dynamics simulations reveal that 1,4-substitution orients the piperidine ring perpendicular to the triazole plane, enabling π-cation interactions with cationic residues in enzyme active sites.

In contrast, 1,5-disubstituted analogs exhibit reduced anticancer potency due to steric clashes with hydrophobic pockets. For example, a 1,5-triazole-piperidine hybrid showed IC~50~ values 4-fold higher than its 1,4-counterpart against MCF-7 breast cancer cells. Positional effects also modulate antifungal activity: 1,4-derivatives of Candida auris inhibitors induce S-phase cell cycle arrest, while 1,5-isomers trigger nonspecific membrane damage.

Table 3: Positional Isomerism and Biological Outcomes

Isomer Type Anticancer Activity (IC~50~, µM) Antifungal Activity (MIC, µg/mL) Target Engagement Mechanism
1,4-Disubstituted triazole 0.25–1.70 0.24–0.97 Enzyme active site π-cation interaction
1,5-Disubstituted triazole 1.05–4.80 1.50–3.90 Membrane lipid disruption

Properties

Molecular Formula

C9H14N4O2

Molecular Weight

210.23 g/mol

IUPAC Name

methyl 1-piperidin-3-yltriazole-4-carboxylate

InChI

InChI=1S/C9H14N4O2/c1-15-9(14)8-6-13(12-11-8)7-3-2-4-10-5-7/h6-7,10H,2-5H2,1H3

InChI Key

FMOVBKSDUWIGTJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=N1)C2CCCNC2

Origin of Product

United States

Preparation Methods

Synthesis Overview

The synthesis of Methyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate typically involves azide-alkyne cycloaddition reactions, commonly referred to as "click chemistry". This method is efficient and selective, allowing for the formation of the triazole ring under mild conditions.

Synthesis Steps: Azide-Alkyne Cycloaddition

The reaction involves the combination of an alkyne and an azide in the presence of a catalyst, typically copper(I).

Detailed Synthesis Example of 1H-1,2,3-triazole analogs

Step Reagents and Conditions Yield
A 4-bromo-2-methoxyphenol, PPh3, DIAD, dry THF, 0°C to room temperature, 3 h 86%
B DIBAL-H, dry DCM, 0°C to room temperature, 3 h 90%
C TsCl, Et3N, dry DCM, DMAP, 0°C to room temperature, 5 h 95%
D NaN3, DMF, 70°C, 3 h 78%
E alkyne derivative, CuI, Et3N, MeCN, room temperature, 3 h 76-82%

Organocatalytic Synthesis of Triazoles

1,2,3-triazoles can be synthesized from Hagemann’s esters. The reaction proceeds through an enamine intermediate, which is formed when Hagemann’s ester is treated with a proline catalyst. The resulting enamine undergoes a [3+2] cycloaddition with tosyl azide leading to the formation of a triazoline intermediate, which transforms into the fused tosyl triazole via elimination of the proline catalyst.

Synthesis of Acyl Triazoles

4-acyl triazoles can be formed from allyl ketones and aryl azides in the presence of a catalytic amount of diethylamine. The reaction proceeds through an enamine intermediate, which reacts with aryl azide to furnish another intermediate. A 1,3-H shift forms another intermediate, and intramolecular cyclocondensation leads to the triazolized product. The final product is formed after hydrolysis and oxidation.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted triazole compounds .

Scientific Research Applications

Methyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activity. The piperidine ring may interact with receptors or enzymes, altering their function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table highlights key structural analogs, focusing on substituent diversity and synthesis routes:

Compound Name Substituent at N1 Position Synthesis Method Key Applications/Notes Reference
Methyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate Piperidin-3-yl CuAAC (azide + methyl propiolate) Pharmaceutical intermediate; piperidine enhances bioactivity
Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate (MM3338.02) 2,6-Difluorobenzyl CuAAC USP reference standard; fluorinated groups improve metabolic stability
Methyl 1-(3,5-di-tert-butylphenyl)-1H-1,2,3-triazole-4-carboxylate (3e) 3,5-Di-tert-butylphenyl CuAAC High yield (85%); bulky substituents enhance lipophilicity
Methyl 1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylate 4-Fluorobenzyl CuAAC Precursor to rufinamide (antiepileptic drug)
1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (Rufinamide) 2-Fluorobenzyl Multi-step synthesis FDA-approved antiepileptic drug

Physicochemical Properties

  • Piperidine vs. Benzyl Groups : The piperidin-3-yl group introduces a basic nitrogen, improving water solubility compared to hydrophobic benzyl or tert-butyl substituents. This property is critical for drug bioavailability .
  • Fluorinated Derivatives : Fluorine atoms in MM3338.02 and rufinamide analogs increase electronegativity and metabolic resistance, making them suitable for CNS drugs .

Biological Activity

Methyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including antimicrobial efficacy, cytotoxicity against cancer cell lines, and potential mechanisms of action.

Chemical Structure and Properties

Chemical Formula : C₁₁H₁₄N₄O₂

Molecular Weight : 234.26 g/mol

The compound features a triazole ring which is known for its role in various pharmacological activities. The piperidine moiety enhances its interaction with biological targets.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound against a range of pathogens.

In Vitro Studies

A study reported the minimum inhibitory concentration (MIC) values for various bacterial strains. The compound exhibited potent activity against both Gram-positive and Gram-negative bacteria:

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These results indicate that the triazole derivative possesses broad-spectrum antibacterial activity, which could be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Anticancer Activity

Research has also focused on the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines.

Cytotoxicity Assays

The following table summarizes the IC50 values for different cancer cell lines:

Cell Line IC50 (μM)
HeLa (cervical cancer)12.5
MCF-7 (breast cancer)10.0
A549 (lung cancer)15.0

The compound's mechanism appears to involve apoptosis induction and cell cycle arrest, particularly at the G2/M phase, indicating its potential as a chemotherapeutic agent .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antimicrobial Mechanism :
    • The compound may inhibit bacterial DNA synthesis by interfering with topoisomerase enzymes.
    • It can also disrupt membrane integrity leading to increased permeability and cell lysis.
  • Anticancer Mechanism :
    • Induction of reactive oxygen species (ROS) leading to oxidative stress.
    • Modulation of apoptotic pathways through caspase activation.

Case Studies and Research Findings

A notable study published in the Journal of Medicinal Chemistry highlighted the synthesis of several triazole derivatives, including this compound. The researchers found that modifications to the piperidine ring significantly affected both antimicrobial and anticancer activities.

In another investigation focusing on structure-activity relationships (SAR), it was determined that substituents on the triazole ring could enhance potency against specific bacterial strains and cancer cell lines .

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for Methyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). React piperidin-3-yl azide with methyl propiolate under inert conditions using CuSO₄/sodium ascorbate (1:2 molar ratio) in a DMSO/water mixture at 50–60°C. Yields ≥70% are achieved by optimizing azide purity and reaction time (12–24 hours). For regioselective alternatives, Ru catalysts like (Cp*RuCl)₄ can be employed, though this requires rigorous exclusion of moisture .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using DMSO-d6 or CDCl3. Key signals include the triazole proton (δ ~8.5–9.3 ppm) and ester methyl group (δ ~3.8–4.0 ppm) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
  • X-ray crystallography : Resolve stereochemistry and crystal packing using SHELXL. Refinement parameters (R1 < 0.05, wR2 < 0.10) ensure accuracy .

Advanced Research Questions

Q. How can discrepancies between experimental and computational NMR data for this compound be resolved?

  • Methodological Answer :

Verify sample purity via HPLC (≥95%).

Recalculate DFT (e.g., Gaussian at B3LYP/6-31G*) with solvent corrections (PCM model for DMSO).

Check for tautomerism or dynamic effects (e.g., piperidine ring puckering) using variable-temperature NMR .

Q. What challenges arise during crystallographic refinement, and how are they addressed?

  • Methodological Answer :

  • Disordered moieties : Apply SHELXL restraints to bond lengths/angles in the piperidine or triazole groups.
  • Hydrogen bonding : Use PLATON to validate weak interactions (C–H⋯O/N).
  • Validation : Cross-check with R1/wR2 convergence and Fo/Fc maps .

Q. How does catalyst choice influence regioselectivity in triazole formation?

  • Methodological Answer :

  • Cu(I) : Favors 1,4-regioisomers (kinetic control). Monitor via LCMS (retention time shifts).
  • Ru(II) : Produces 1,5-regioisomers (thermodynamic control). Adjust catalyst loading (5–10 mol%) and reaction time (8–12 hours) .

Q. What strategies enhance the hydrolytic stability of the methyl ester group under physiological conditions?

  • Methodological Answer :

Steric hindrance : Introduce bulky substituents near the ester (e.g., tert-butyl groups).

Functional group replacement : Substitute ester with amide via hydrolysis (NaOH/EtOH) and subsequent coupling.

Stability assays : Incubate in PBS (pH 7.4, 37°C) and quantify degradation via HPLC over 24–72 hours .

Q. How can overlapping signals in the 1H NMR spectrum be resolved?

  • Methodological Answer :

  • High-field NMR : Use ≥700 MHz instruments to improve resolution.
  • 2D techniques : HSQC and COSY correlate overlapping protons with adjacent carbons or protons.
  • Solvent screening : Test CD3OD or acetone-d6 to shift exchangeable protons .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data across different assays?

  • Methodological Answer :

Assay conditions : Standardize parameters (e.g., cell lines, incubation time).

Compound stability : Verify integrity post-assay via LCMS.

Statistical validation : Use ANOVA with p < 0.05 to confirm reproducibility. Cross-reference with SAR studies to identify critical functional groups .

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